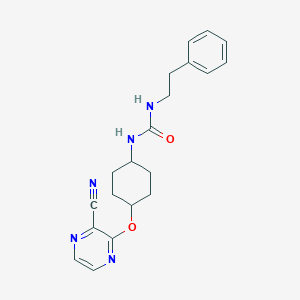

![molecular formula C24H23N5O2 B2839602 5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 887458-49-3](/img/structure/B2839602.png)

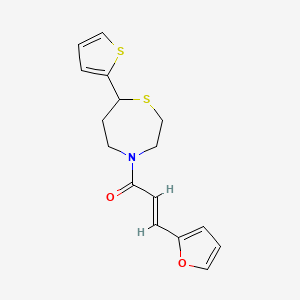

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinolines, pyrazoles, and pyrimidines are all important classes of heterocyclic compounds. Quinolines are aromatic compounds that contain two nitrogen atoms and are often used in the synthesis of pharmaceuticals and dyes . Pyrazoles contain two adjacent nitrogen atoms in a five-membered ring and have been found to possess various biological activities . Pyrimidines are six-membered rings with two nitrogen atoms and are most famously known for their presence in DNA and RNA .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the quinoline ring, followed by the introduction of the pyrazole and pyrimidine rings. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The compound would likely exhibit aromaticity, given the presence of the quinoline and pyrimidine rings, which are aromatic systems .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms might make it a good hydrogen bond acceptor, influencing its solubility in different solvents .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The compound belongs to a class of chemicals that can be synthesized using catalyst-free methods, showcasing the potential for efficient and environmentally friendly production. Such syntheses often involve cyclocondensation of diketones with amines and arylglyoxals, yielding high yields under mild conditions (Ezzati et al., 2017).

- In related compounds, the presence of certain functional groups can lead to different tautomeric structures, as evidenced by NMR spectral data. This property is crucial in understanding the chemical behavior and potential applications of these compounds (Kurasawa et al., 1989).

Biological and Pharmacological Activities

- Derivatives of this compound class have shown promising antitubercular and antimicrobial activities, suggesting their potential use in developing new treatments for bacterial infections (Kamdar et al., 2011).

- Certain pyrazolo[3,4-d]pyrimidine derivatives exhibit anti-proliferative properties against various cancer cell lines. This points towards their potential use in cancer therapy, either as standalone agents or in combination with other treatments (Mulakayala et al., 2012).

- The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives with potential antimicrobial properties further underscores their versatility in addressing infectious diseases (Holla et al., 2006).

Potential in Drug Discovery and Development

- Some derivatives in this chemical class have shown significant inhibition of benzodiazepine receptor binding, indicating potential applications in neuropsychiatric drug development (Melani et al., 1986).

- The efficient one-pot synthesis methodologies developed for pyrazolo[3,4-d]pyrimidines highlight the potential for rapid and scalable drug discovery processes in pharmaceutical research (Huang et al., 2012).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O2/c1-16-7-5-11-20(17(16)2)29-23-19(13-26-29)24(31)27(15-25-23)14-22(30)28-12-6-9-18-8-3-4-10-21(18)28/h3-5,7-8,10-11,13,15H,6,9,12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKSUMMIOZXJVMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCCC5=CC=CC=C54)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

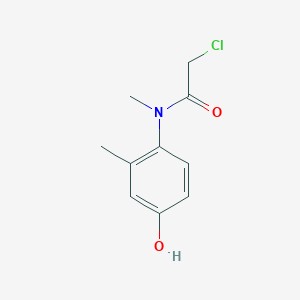

![2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride](/img/structure/B2839520.png)

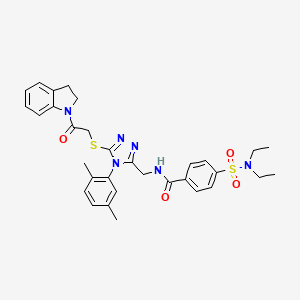

![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2839521.png)

![methyl (4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)carbamate](/img/structure/B2839526.png)

![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2839527.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B2839535.png)

![(3,4-Dichlorophenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2839539.png)

![N-(5-chloro-2-methoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2839540.png)